2-(2-Bromophenyl)acetaldehyde
Overview
Description
2-(2-Bromophenyl)acetaldehyde is a brominated aromatic aldehyde that serves as an intermediate in various chemical syntheses. It is characterized by the presence of a bromine atom ortho to the formyl group on the phenyl ring. This compound is related to other brominated aromatic compounds that have been studied for their potential applications in organic synthesis, luminescent properties, and as intermediates in the formation of more complex molecules.
Synthesis Analysis
The synthesis of 2-(2-Bromophenyl)acetaldehyde and its derivatives can be achieved through various methods. One approach involves the addition of chiral phenylacetaldehyde acetals to acylimines, which has been explored for the asymmetric synthesis of tetrahydroisoquinolines . Another method includes the reaction of β-oxodithioates with bromoacetaldehyde diethylacetal, followed by cyclization to yield thiophenes . Additionally, a facile synthesis of donor-substituted 2-(2-halophenyl)acetaldehyde acetals has been described, starting from vanillin and proceeding through a Wittig reaction and subsequent halogenation .
Molecular Structure Analysis
The molecular structure of 2-(2-Bromophenyl)acetaldehyde is not directly discussed in the provided papers. However, related bromophenyl compounds have been characterized using X-ray diffraction, revealing intermolecular interactions such as C-H...X (Cl, Br, π) and π-π interactions in their crystal structures . These structural insights can be extrapolated to understand the potential molecular interactions and conformations of 2-(2-Bromophenyl)acetaldehyde.
Chemical Reactions Analysis
2-(2-Bromophenyl)acetaldehyde can participate in various chemical reactions due to its reactive aldehyde group and the presence of the bromine atom. For instance, 2-bromobenzaldehydes have been used in palladium-catalyzed reactions with arylhydrazines to synthesize 1-aryl-1H-indazoles . The bromine atom in the ortho position can also influence the reactivity and selectivity of the compound in different chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2-Bromophenyl)acetaldehyde are not explicitly detailed in the provided papers. However, studies on similar brominated compounds have shown that they can exhibit interesting luminescent properties and behave like semiconductors with temperature-dependent conductivity . The presence of the bromine atom can also affect the photolysis and thermal decomposition pathways of bromoacetaldehydes, as seen in the study of bromoacetaldehyde's photolysis and thermal unimolecular decomposition .
Scientific Research Applications
Synthesis of CNS-Active Substances
- 2-(2-Bromophenyl)acetaldehyde is used in the synthesis of epoxybenzoxocines, compounds that have potential applications in central nervous system (CNS) active substances (Wünsch, 1991).
Asymmetric Synthesis of Tetrahydroisoquinolines
- This compound is also crucial in the asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines, demonstrating its importance in stereoselective organic synthesis (Wünsch & Nerdinger, 1995).
Enantioselective Synthesis in Alkaloid Production
- It plays a role in the enantioselective synthesis of aza-quaternary carbon derivatives, serving as a precursor for the synthesis of some alkaloids such as hinckdentine A (Li et al., 2011).
Synthesis of Hydrogenated Benzazepinones
- The compound is involved in the synthesis of hydrogenated 2-benzazepin-1-ones, which are potential building blocks for the synthesis of homochiral 2-benzazepines (Quick & Wünsch, 2015).
Regioselective Synthesis of Acetaldehyde Acetals
- It is used in the regioselective synthesis of donor-substituted acetaldehyde acetals, highlighting its versatility in organic synthesis (Wünsch & Nerdinger, 1995).
Reagent for Carboxylic Acid Protection
- 2-(2-Aminophenyl)-acetaldehyde dimethyl acetal, a related compound, serves as a novel reagent for the protection of carboxylic acids, demonstrating the compound's utility in synthetic chemistry (Arai et al., 1998).
Safety And Hazards
Future Directions
As 2-(2-Bromophenyl)acetaldehyde is used in various fields of research and industry, future directions could include further exploration of its properties and potential applications.
Relevant Papers Unfortunately, there is limited information available on the relevant papers for 2-(2-Bromophenyl)acetaldehyde .
properties
IUPAC Name |
2-(2-bromophenyl)acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBFWAWZAFWFQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465415 | |
Record name | 2-(2-bromophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)acetaldehyde | |
CAS RN |
96557-30-1 | |
Record name | 2-(2-bromophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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